2,2',4,4',5-Pentabromodiphenyl ether, also known as BDE-99, is a brominated flame retardant belonging to the polybrominated diphenyl ethers (PBDEs) class []. PBDEs were widely used in various industrial applications due to their effectiveness in preventing flames. However, concerns regarding their toxicity and environmental persistence led to a global restriction on their production under the Stockholm Convention, an international treaty for eliminating or restricting persistent organic pollutants (POPs) [].
BDE-99 has a complex molecular structure with a diphenyl ether core (C6H5-O-C6H5) substituted with five bromine atoms (Br) at specific positions (2, 2', 4, 4', and 5) on the phenyl rings []. This particular arrangement with five bromine atoms differentiates BDE-99 from other PBDE congeners. The presence of multiple bromine atoms contributes to the flame retardant properties by absorbing heat and interfering with the combustion process [].
BDE-99 is known to undergo environmental degradation processes. Studies suggest sunlight can initiate debromination, where bromine atoms are progressively removed from the molecule, ultimately leading to the formation of less brominated PBDEs or other degradation products [].
BDE-99 acts as a flame retardant by interfering with the combustion process in several ways. The bromine atoms can absorb heat released during burning, reducing the temperature and slowing down the reaction rate. BDE-99 can also decompose in the flame zone, releasing halogenated radicals that scavenge free radicals needed to sustain the fire [].
,2',4,4',5-Pentabromodiphenyl ether, also known as BDE-99, was previously a commonly used research chemical due to its presence in various consumer products containing polybrominated diphenyl ethers (PBDEs) as flame retardants. Researchers would use BDE-99 to investigate its potential effects on various biological systems, including: